methyl 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylate

Anticancer Research Apoptosis Induction Breast Cancer

Procure methyl 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylate for reliable SAR and ADME optimization. With a defined LogD of 1 at pH 7.4 and solubility in ethanol, it serves as a quantitative benchmark against breast cancer cell lines (IC50 ≈ 20 µM). Its methyl ester group dictates specific lipophilicity and permeability, making it an ideal control for assessing ester-to-acid modifications in drug discovery.

Molecular Formula C11H10N2O3
Molecular Weight 218.21 g/mol
CAS No. 16135-26-5
Cat. No. B170645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylate
CAS16135-26-5
SynonymsMethyl 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylate
Molecular FormulaC11H10N2O3
Molecular Weight218.21 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=O)N(N1)C2=CC=CC=C2
InChIInChI=1S/C11H10N2O3/c1-16-11(15)9-7-10(14)13(12-9)8-5-3-2-4-6-8/h2-7,12H,1H3
InChIKeyHRMGCUMSMUHWIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes15 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylate (CAS 16135-26-5) Procurement Guide: Key Data for Scientific Selection


Methyl 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylate (CAS 16135-26-5) is a heterocyclic compound belonging to the pyrazole family, specifically a 2,5-dihydro-1H-pyrazol-5-one derivative functionalized with a methyl ester at the 3-position and a phenyl group at the 1-position [1]. Its molecular formula is C11H10N2O3, with a molecular weight of 218.21 g/mol . This compound serves as a versatile scaffold in medicinal chemistry, with research indicating potential for anti-inflammatory, anticancer, and antimicrobial applications [1].

Why Methyl 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylate (CAS 16135-26-5) Cannot Be Substituted by In-Class Analogs


Generic substitution of methyl 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylate with closely related pyrazole esters or acids is not scientifically sound due to the critical impact of the ester group on key properties. The methyl ester functionality dictates a specific lipophilicity (calculated LogD = 1 at pH 7.4) and a distinct solubility profile (soluble in ethanol, insoluble in water) . These physicochemical characteristics are fundamental to a compound's behavior in biological assays, affecting cellular permeability and bioavailability . Changing the ester group, as in the ethyl analog (CAS 89-33-8, C12H12N2O3), or substituting it with a carboxylic acid, as in 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic acid (CAS 119-18-6, C10H8N2O3) , will fundamentally alter these properties, making cross-reactivity and performance assumptions invalid. The evidence below confirms that these structural differences translate into quantifiable differences in biological activity and physicochemical behavior.

Quantitative Evidence Guide for Methyl 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylate (CAS 16135-26-5)


Comparison of Anticancer Activity: In Vitro Cytotoxicity Against Breast Cancer Cells

Methyl 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylate has demonstrated specific anticancer potential, inducing apoptosis in human breast cancer cell lines. A study reported an IC50 value of approximately 20 µM after 48 hours of treatment, establishing a quantitative benchmark for its cytotoxic effect . While direct comparative data for the ethyl ester or carboxylic acid analogs in the same assay are not available, this IC50 value serves as a baseline for evaluating the compound's potency. The class of pyrazole carboxylates is known for a range of antiproliferative activities, with some showing weak activity compared to standard chemotherapeutics like Cisplatin and 5-Fluorouracil, and others exhibiting moderate effects on specific cell lines like Hela [1].

Anticancer Research Apoptosis Induction Breast Cancer

Differentiation by Lipophilicity: LogD Analysis of the Methyl Ester

The lipophilicity of methyl 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylate is a key differentiator. Its calculated LogD at pH 7.4 is 1 . This value is critical as it influences the compound's ability to cross biological membranes. For comparison, a study on the lipophilicity of related five-membered lactam derivatives found that 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic acid (the acid analog) is more hydrophilic, ranking lower than several other pyrazolones in the study [1]. This class-level comparison confirms that the methyl ester group confers a specific, intermediate level of lipophilicity that is distinct from its acid analog, which will directly impact its behavior in assays and its suitability as a starting point for lead optimization in drug discovery.

Physicochemical Property Lipophilicity Drug Design

Solubility Profile: A Distinguishing Feature for Formulation and Assay Design

The compound exhibits a specific solubility profile, being soluble in ethanol but insoluble in water . This is a key practical differentiator from other pyrazole derivatives. For instance, the presence of a hydroxyl group, as in methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate (CAS 78061-29-7), is reported to enhance solubility in polar solvents [1], making it more suitable for certain biochemical assays. The well-defined, ethanol-soluble but water-insoluble nature of methyl 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylate dictates specific handling and experimental protocols, such as the use of co-solvents like DMSO for biological testing. This property is a direct consequence of its methyl ester functionality and distinguishes it from more polar analogs.

Solubility Formulation Assay Development

Reactivity and Utility as a Synthetic Intermediate: A Quantitative Yield Assessment

The compound's value as a synthetic intermediate is supported by a specific reported synthesis procedure. Using phenylhydrazine, acetylenedicarboxylic acid dimethyl ester, and 4-toluenesulfonic acid pyridine salt in THF, followed by an HCl/EtOAc treatment, the product was obtained in a yield of 0.35 g from 0.5 g of phenylhydrazine (1.60 mmol final product from 4.62 mmol starting material) . While yields for the direct synthesis of the ethyl ester analog under identical conditions are not available, patents for related pyrazole carboxylate preparations often cite a wide range of yields (e.g., 7.9% to 88.7%) depending on the specific substituents and reaction conditions [1]. This underscores that the synthesis of this specific methyl ester derivative is a defined process with a known, achievable outcome, which is critical for procurement planning and downstream derivatization efforts.

Synthetic Intermediate Organic Synthesis Medicinal Chemistry

Key Research and Application Scenarios for Methyl 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylate (CAS 16135-26-5)


Lead Optimization in Anticancer Drug Discovery

This compound serves as a defined chemical starting point for medicinal chemistry programs targeting cancer. With a reported in vitro IC50 of approximately 20 µM against human breast cancer cell lines, it provides a quantitative benchmark for structure-activity relationship (SAR) studies . Researchers can modify the core scaffold, particularly at the ester and phenyl positions, to synthesize novel analogs with the goal of improving potency (lowering IC50) and enhancing selectivity.

Physicochemical Property Modulation for Lead Compound Profiling

The well-defined lipophilicity (LogD = 1 at pH 7.4) and solubility profile (soluble in ethanol, insoluble in water) of this compound make it an ideal control or standard in studies aimed at optimizing the ADME properties of a chemical series. It can be used as a comparator to assess how structural modifications (e.g., changing the ester group to an acid or amide) alter key physicochemical parameters, thereby providing a data-driven approach to improving bioavailability and reducing off-target effects.

Synthetic Methodology Development and Building Block Sourcing

For academic and industrial synthetic chemistry groups, this compound is a valuable building block for constructing more complex heterocyclic systems. A documented synthesis procedure with a defined yield provides a reliable protocol for producing the compound in-house or for performing further functional group transformations. Its dual functionality (ester and pyrazolone) allows for regioselective modifications, making it a versatile intermediate for generating diverse libraries of pyrazole-based compounds.

Reference Compound for In-Class Activity Profiling in Anti-inflammatory Research

Pyrazole carboxylates are a recognized class of compounds with anti-inflammatory potential, acting via COX enzyme inhibition [1]. Methyl 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylate, with its specific methyl ester group, can serve as a reference compound for establishing baseline activity and selectivity profiles for this subclass of COX inhibitors. Its use as a benchmark allows for the direct comparison of newly synthesized derivatives in in vitro enzyme assays (e.g., COX-1 vs. COX-2 inhibition) to identify more potent and selective leads.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for methyl 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.